molecular formula C33H31NO5 B5021872 2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5707-54-0

2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5021872
CAS No.: 5707-54-0
M. Wt: 521.6 g/mol
InChI Key: ZJBFZCYYKORPJB-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a hexahydroquinoline core substituted with multiple functional groups. Its structure includes a 2-phenylethyl ester at position 3, a 4-(acetyloxy)phenyl group at position 4, a methyl group at position 2, and a phenyl group at position 6. This compound is part of a broader class of 1,4-dihydropyridine derivatives, which are known for their biological activities, including calcium channel modulation and antimicrobial properties . Its structural complexity and substituent diversity make it a subject of interest in crystallographic studies and structure-activity relationship (SAR) analyses.

Properties

IUPAC Name

2-phenylethyl 4-(4-acetyloxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO5/c1-21-30(33(37)38-18-17-23-9-5-3-6-10-23)31(25-13-15-27(16-14-25)39-22(2)35)32-28(34-21)19-26(20-29(32)36)24-11-7-4-8-12-24/h3-16,26,31,34H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBFZCYYKORPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C)C(=O)OCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386446
Record name ST50722407
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5707-54-0
Record name ST50722407
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylethylamine with an appropriate aldehyde or ketone to form an intermediate, which is then subjected to cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Ester Groups: Phenethyl and phenoxyethyl esters (target compound vs. ) increase steric bulk and lipophilicity compared to smaller esters like methyl or ethyl .
  • Hydrogen Bonding : Hydroxyl and methoxy groups (e.g., ) enhance intermolecular interactions, influencing crystallization behavior and stability .

Crystallographic Properties

Crystallographic data for the target compound and analogs reveal trends in packing efficiency and intermolecular interactions:

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Refinement Software
Target Compound Not reported Not reported Likely N–H···O (based on analogs) SHELXL
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate P 1 a = 9.923, b = 10.541, c = 11.721; α = 84.07°, β = 79.08°, γ = 64.31° N–H···O (2.89 Å) SHELXTL
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate P21/c a = 13.628, b = 8.630, c = 14.577; β = 98.39° N–H···O (2.85 Å), C–H···π interactions OLEX2

Key Observations :

  • The absence of polar groups in the target compound (compared to ) may result in weaker hydrogen bonding, leading to less dense crystal packing.
  • Methoxy and hydroxyl substituents (e.g., ) promote directional interactions, stabilizing specific crystal forms .

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis likely follows a Hantzsch-type multicomponent reaction, similar to analogs .

Crystallization Challenges : Bulky substituents (e.g., phenethyl) may complicate crystallization, necessitating advanced refinement tools like SHELXL or OLEX2 .

Biological Potential: The acetyloxy group’s electron-withdrawing nature could enhance interaction with hydrophobic enzyme pockets, warranting further pharmacological screening .

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